molecular formula C6H4F3NO3S B8612438 Pyridin-4-yl trifluoromethanesulfonate

Pyridin-4-yl trifluoromethanesulfonate

Cat. No.: B8612438
M. Wt: 227.16 g/mol
InChI Key: CTEFYDWUNZVMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridin-4-yl trifluoromethanesulfonate (C₆H₄N·CF₃SO₃) is a triflate ester featuring a pyridin-4-yl group bonded to a trifluoromethanesulfonate (triflate) moiety. This compound is widely utilized in organic synthesis due to the triflate group’s exceptional leaving group ability, enabling nucleophilic substitutions, cross-coupling reactions, and polymer chemistry applications. Its synthesis often involves reacting pyridin-4-ol derivatives with trifluoromethanesulfonic anhydride under controlled conditions . A notable application includes its use in constructing redox-responsive polymer layers on surfaces, where it facilitates the formation of pyridinium salts through reactions with azidoethyl triflate, achieving quantitative yields under mild conditions (room temperature, DCM solvent, light protection) .

Properties

Molecular Formula

C6H4F3NO3S

Molecular Weight

227.16 g/mol

IUPAC Name

pyridin-4-yl trifluoromethanesulfonate

InChI

InChI=1S/C6H4F3NO3S/c7-6(8,9)14(11,12)13-5-1-3-10-4-2-5/h1-4H

InChI Key

CTEFYDWUNZVMNS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Leaving Group Ability

Triflates are renowned for their superior leaving group capacity compared to mesylates or tosylates. Pyridin-4-yl trifluoromethanesulfonate’s reactivity is influenced by the electron-withdrawing pyridin-4-yl group, which stabilizes the transition state during nucleophilic displacement. Key comparisons include:

  • Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) : Unlike pyridin-4-yl triflate, TMSOTf acts as a strong Lewis acid catalyst in silylation reactions. While pyridin-4-yl triflate participates in nucleophilic substitutions (e.g., forming pyridinium salts), TMSOTf primarily facilitates the protection of alcohols or carbonyl groups, requiring anhydrous conditions due to moisture sensitivity .
  • Methyl Trifluoromethanesulfonate: Methyl triflate is highly electrophilic but less stable than pyridin-4-yl triflate. It is prone to hydrolysis and requires rigorous exclusion of moisture, whereas pyridin-4-yl triflate demonstrates greater stability under ambient conditions, as evidenced by its use in light-protected but non-inert reactions .
  • Phenyl Trifluoromethanesulfonate : The phenyl group offers less electron-withdrawing stabilization than pyridin-4-yl, resulting in slower reaction kinetics. Pyridin-4-yl triflate’s aromatic nitrogen enhances leaving group ability, making it preferable for high-yield transformations .

Stability and Handling

  • Moisture Sensitivity: Pyridin-4-yl triflate shows moderate stability compared to TMSOTf, which rapidly hydrolyzes in the presence of water.
  • Thermal Stability : Pyridin-4-yl triflate decomposes at elevated temperatures (>150°C), whereas methyl triflate is volatile and hazardous at room temperature.

Industrial and Market Relevance

While TMSOTf dominates commercial markets due to its broad utility in pharmaceuticals and agrochemicals (evidenced by extensive databases spanning 200+ countries ), pyridin-4-yl triflate remains niche, primarily employed in advanced materials research.

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